molecular formula C23H19N3O4 B6120405 N-[(Z)-3-[(2E)-2-[(3,4-dihydroxyphenyl)methylidene]hydrazinyl]-3-oxo-1-phenylprop-1-en-2-yl]benzamide

N-[(Z)-3-[(2E)-2-[(3,4-dihydroxyphenyl)methylidene]hydrazinyl]-3-oxo-1-phenylprop-1-en-2-yl]benzamide

Cat. No.: B6120405
M. Wt: 401.4 g/mol
InChI Key: HNKPAALWOLOTIT-VZYOJXNXSA-N
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Description

N-[(Z)-3-[(2E)-2-[(3,4-dihydroxyphenyl)methylidene]hydrazinyl]-3-oxo-1-phenylprop-1-en-2-yl]benzamide is a complex organic compound characterized by its unique structure, which includes a hydrazinyl group, a phenylprop-1-en-2-yl group, and a benzamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-3-[(2E)-2-[(3,4-dihydroxyphenyl)methylidene]hydrazinyl]-3-oxo-1-phenylprop-1-en-2-yl]benzamide typically involves the following steps:

    Condensation Reaction: The initial step involves the condensation of 3,4-dihydroxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Aldol Condensation: The hydrazone is then subjected to an aldol condensation reaction with benzaldehyde in the presence of a base such as sodium hydroxide to form the intermediate compound.

    Cyclization: The intermediate compound undergoes cyclization in the presence of an acid catalyst to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-3-[(2E)-2-[(3,4-dihydroxyphenyl)methylidene]hydrazinyl]-3-oxo-1-phenylprop-1-en-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form the corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Amines and related derivatives.

    Substitution: Substituted hydrazones and related derivatives.

Scientific Research Applications

N-[(Z)-3-[(2E)-2-[(3,4-dihydroxyphenyl)methylidene]hydrazinyl]-3-oxo-1-phenylprop-1-en-2-yl]benzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

    Chemical Research: The compound serves as a model compound in the study of hydrazone chemistry and its reactivity.

    Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(Z)-3-[(2E)-2-[(3,4-dihydroxyphenyl)methylidene]hydrazinyl]-3-oxo-1-phenylprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the disruption of cellular pathways involved in disease progression, such as cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-[(Z)-3-[(2E)-2-[(2,4-dihydroxyphenyl)methylidene]hydrazinyl]-3-oxo-1-phenylprop-1-en-2-yl]benzamide
  • N-[(Z)-3-[(2E)-2-[(4,5-dibromofuran-2-yl)methylidene]hydrazinyl]-3-oxo-1-phenylprop-1-en-2-yl]benzamide

Uniqueness

N-[(Z)-3-[(2E)-2-[(3,4-dihydroxyphenyl)methylidene]hydrazinyl]-3-oxo-1-phenylprop-1-en-2-yl]benzamide is unique due to the presence of the 3,4-dihydroxyphenyl group, which imparts specific biological activities and reactivity. This structural feature distinguishes it from other similar compounds and contributes to its potential as a therapeutic agent.

Properties

IUPAC Name

N-[(Z)-3-[(2E)-2-[(3,4-dihydroxyphenyl)methylidene]hydrazinyl]-3-oxo-1-phenylprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4/c27-20-12-11-17(14-21(20)28)15-24-26-23(30)19(13-16-7-3-1-4-8-16)25-22(29)18-9-5-2-6-10-18/h1-15,27-28H,(H,25,29)(H,26,30)/b19-13-,24-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNKPAALWOLOTIT-VZYOJXNXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)NN=CC2=CC(=C(C=C2)O)O)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C(=O)N/N=C/C2=CC(=C(C=C2)O)O)\NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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